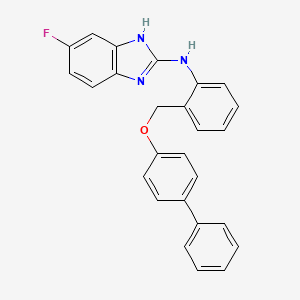
Barzuxetan (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barzuxetan (hydrochloride) is a bifunctional chelator and a macrocyclic DPTA derivative used primarily for tumor pre-targeting. It is known for its ability to conjugate peptides and radionuclides, making it a valuable tool in the field of biochemical assay reagents .
Métodos De Preparación
The synthesis of Barzuxetan (hydrochloride) involves the formation of a macrocyclic DPTA derivative. The specific synthetic routes and reaction conditions are not widely detailed in public literature, but it is known that the compound is prepared through a series of chemical reactions that result in the formation of its bifunctional chelator structure . Industrial production methods typically involve stringent quality control measures to ensure the purity and efficacy of the compound .
Análisis De Reacciones Químicas
Barzuxetan (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Barzuxetan (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a bifunctional chelator for conjugating peptides and radionuclides.
Biology: Employed in tumor pre-targeting studies to enhance the delivery of therapeutic agents.
Medicine: Investigated for its potential in targeted cancer therapies, particularly in the conjugation of therapeutic radionuclides.
Industry: Utilized in the development of diagnostic and therapeutic agents for various medical applications
Mecanismo De Acción
The mechanism of action of Barzuxetan (hydrochloride) involves its role as a bifunctional chelator. It binds to specific molecular targets, such as peptides and radionuclides, facilitating their delivery to tumor sites. This targeted delivery enhances the efficacy of therapeutic agents while minimizing off-target effects. The molecular pathways involved include the binding and transport of radionuclides to tumor cells, where they exert their therapeutic effects .
Comparación Con Compuestos Similares
Barzuxetan (hydrochloride) is unique in its ability to function as a bifunctional chelator and a macrocyclic DPTA derivative. Similar compounds include:
Ambroxol hydrochloride: Used as a mucolytic agent in respiratory treatments.
Bromhexine hydrochloride: Another mucolytic agent with similar applications in respiratory medicine.
While these compounds share some structural similarities, Barzuxetan (hydrochloride) is distinct in its application for tumor pre-targeting and its ability to conjugate with peptides and radionuclides .
Propiedades
Fórmula molecular |
C26H37Cl3N4O10S |
|---|---|
Peso molecular |
704.0 g/mol |
Nombre IUPAC |
2-[[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2R)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid;trihydrochloride |
InChI |
InChI=1S/C26H34N4O10S.3ClH/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40;;;/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40);3*1H/t19-,20+,21+;;;/m1.../s1 |
Clave InChI |
LICICZAVJJHUOI-FOTZTDCHSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl |
SMILES canónico |
C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)


![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)

![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)

![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376231.png)


![2-methyl-3-[(1R)-1-[[4-methyl-7-[4-(piperidine-4-carbonyl)piperazin-1-yl]pyrido[3,4-d]pyridazin-1-yl]amino]ethyl]benzonitrile](/img/structure/B12376246.png)

